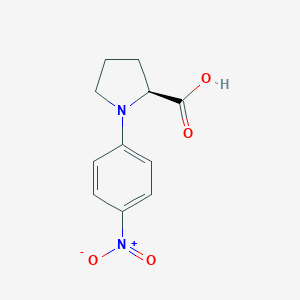

N-(4-Nitrophenyl)-L-proline

Descripción general

Descripción

N-(4-Nitrophenyl)-L-proline is a chemical compound characterized by the presence of a nitrophenyl group attached to the nitrogen atom of the amino acid proline

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)-L-proline typically involves the reaction of L-proline with 4-nitroaniline under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the proline and the nitrophenyl group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures high purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Nitrophenyl)-L-proline can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

N-(4-Nitrophenyl)-L-proline has shown promising results as an anticancer agent. Research indicates that various substituted N-(4-nitrophenyl)-L-prolinamides exhibit significant antiproliferative effects against different human cancer cell lines, including:

- Colon Carcinoma (HCT-116)

- Liver Carcinoma (HepG2)

- Lung Carcinoma (A549)

- Gastric Carcinoma (SGC7901)

In vitro studies demonstrated that certain derivatives had cytotoxicities ranging from 20% to 80% against these cell lines, highlighting their potential as broad-spectrum anticancer agents . The synthesis of these compounds typically involves a straightforward two-step process, which enhances their accessibility for further research and development.

Organocatalysis

This compound derivatives serve as effective organocatalysts in various organic reactions. For instance, they have been employed in aldol condensation reactions, where they facilitate the formation of β-hydroxy ketones from acetone and 4-nitrobenzaldehyde. Studies have shown that these derivatives can achieve higher yields and enantiomeric excesses compared to traditional catalysts under different solvent conditions, including supercritical carbon dioxide .

Catalytic Applications in Nanotechnology

Recent advancements have incorporated this compound into magnetic nanoparticles, enhancing their catalytic properties. These proline-functionalized nanoparticles have been utilized in solvent-free organic reactions, yielding products with high efficiency. The structural characterization of these nanoparticles indicates stability and effectiveness as nanocatalysts in synthesizing complex organic molecules like triarylpyridines .

Chemical and Structural Biology

The unique conformational characteristics of proline derivatives, including this compound, make them valuable in chemical and structural biology. They can be incorporated into peptides using standard synthesis protocols or advanced techniques such as "proline editing." This flexibility allows researchers to investigate the impact of specific modifications on peptide structure and function, providing insights into protein interactions and stability .

Synthesis of Bioactive Compounds

The versatility of this compound derivatives extends to the synthesis of bioactive compounds. For example, they have been explored as scaffolds for developing neonicotinoid analogs aimed at pest control. These compounds were synthesized and tested for their insecticidal properties against specific pests, showcasing the compound's potential beyond medicinal applications .

Summary Table of Applications

Mecanismo De Acción

The mechanism by which N-(4-Nitrophenyl)-L-proline exerts its effects is primarily through its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions, while the proline moiety can influence the overall conformation and reactivity of the compound. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-Nitrophenyl)glycine

- N-(4-Nitrophenyl)alanine

- N-(4-Nitrophenyl)valine

Uniqueness

N-(4-Nitrophenyl)-L-proline is unique due to the presence of the proline moiety, which imparts distinct conformational properties compared to other amino acids. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Actividad Biológica

N-(4-Nitrophenyl)-L-proline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its anticancer and antibacterial properties. This article explores its synthesis, biological activity, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves a two-step reaction process. Initially, p-fluoronitrobenzene is condensed with L-proline under basic conditions, followed by amidation using various amines. This method yields a range of substituted prolinamides, including this compound, with reported yields between 20% and 80% depending on the specific reaction conditions and substrates used .

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound and its derivatives against various human cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro.

Case Studies and Findings

-

Cytotoxicity Against Carcinoma Cell Lines :

- In vitro assays evaluated the cytotoxic effects of this compound against human carcinoma cell lines such as HepG2 (liver), HCT-116 (colon), A549 (lung), and SGC7901 (gastric). The compound exhibited tumor inhibitory activities ranging from 50% to 79.5% against these cell lines .

- A structure-activity relationship study indicated that modifications to the aromatic ring could enhance cytotoxic efficacy, with certain derivatives demonstrating IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

- Mechanism of Action :

Antibacterial Activity

This compound also displays notable antibacterial properties, particularly against Gram-negative bacteria.

Research Findings

- Inhibition of Bacterial Growth :

- Studies have shown that this compound exhibits greater antibacterial activity than traditional antibiotics like streptomycin against Escherichia coli and Streptococcus pneumoniae. At concentrations as low as 10 mg/mL, it effectively inhibited bacterial growth, highlighting its potential as a lead compound for combating antibiotic resistance .

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its chemical structure. Variations in the substituents on the aromatic ring significantly influence both anticancer and antibacterial properties.

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| 3a | NO2 | <1 | Anticancer |

| 3b | CN | 3.1 | Anticancer |

| 3c | CHO | 5 | Anticancer |

| 3d | OH | >10 | Weak Anticancer |

| 3e | CH3CO | >10 | Weak Anticancer |

The above table summarizes key findings from structure-activity relationship studies that indicate how different substituents affect the potency of the compound against cancer cells .

Propiedades

IUPAC Name |

(2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-11(15)10-2-1-7-12(10)8-3-5-9(6-4-8)13(16)17/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUGUORNGRELOH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20924077 | |

| Record name | 1-(4-Nitrophenyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122092-18-6 | |

| Record name | 1-(4-Nitrophenyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is solvatochromism and why is it important to study in compounds like N-(4-Nitrophenyl)-L-proline?

A1: Solvatochromism refers to the ability of a compound to change its color depending on the solvent it's dissolved in. This color change reflects how the solvent environment interacts with the compound's electronic structure, specifically its ground and excited states.

Q2: How does the structure of this compound contribute to its solvatochromic behavior?

A: this compound exhibits a strong positive solvatochromic behavior, meaning its maximum absorption wavelength (λmax) shifts to longer wavelengths (redshift) with increasing solvent polarity. [] This is attributed to several structural features:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.